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Compound of Interest

Compound Name: Acid-PEG3-SSPy

Cat. No.: B11828301 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Acid-PEG3-SSPy is a heterobifunctional crosslinker integral to the advancement of targeted

drug delivery systems. Its structure, which features a carboxylic acid group, a three-unit

polyethylene glycol (PEG) spacer, and a thiol-reactive pyridyl disulfide group, facilitates the

controlled, sequential conjugation of two different molecules. This strategic design is

particularly valuable in the creation of complex biomolecular architectures like antibody-drug

conjugates (ADCs), where precise control over linker chemistry is crucial for therapeutic

efficacy.

The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugate while

providing spatial separation between the conjugated molecules.[1] The pyridyl disulfide group

readily reacts with free sulfhydryl (thiol) groups, forming a stable disulfide bond. This bond is

designed to be cleaved in the reducing environment inside a cell, allowing for the targeted

release of a therapeutic payload. The terminal carboxylic acid allows for reaction with primary

amines, providing a versatile handle for attaching a wide range of molecules.[2][3]

Core Applications in Drug Delivery
The unique properties of Acid-PEG3-SSPy make it suitable for a variety of applications in drug

delivery:
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Antibody-Drug Conjugates (ADCs): Acid-PEG3-SSPy is used to link potent cytotoxic drugs

to monoclonal antibodies. The antibody targets a specific antigen on cancer cells, and upon

internalization, the disulfide bond is cleaved, releasing the drug directly at the site of action.

Targeted Nanoparticles: This linker can be used to functionalize the surface of nanoparticles,

such as liposomes or polymeric micelles, with targeting ligands (e.g., peptides, antibodies).

[4] This enhances the delivery of encapsulated drugs to specific tissues or cells.

PROTACs: As a PEG-based linker, it can be used in the synthesis of Proteolysis Targeting

Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.

[5]

Theranostics: The linker can be employed to develop dual-purpose conjugates for both

therapy and diagnostics, for instance, by attaching both a therapeutic agent and an imaging

agent to a targeting molecule.

Data Summary
The following tables summarize key quantitative data related to the performance of linkers with

similar functionalities. This data is provided for illustrative purposes to guide experimental

design.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula C14H21NO5S2

Molecular Weight 347.45 g/mol

Purity >95%

Storage Condition -20°C

Solubility
Soluble in organic solvents

(DMSO, DMF)

Table 2: Performance Characteristics in Bioconjugation
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Parameter Typical Value/Range Notes

Thiol-Disulfide Exchange

Reaction pH 6.5 - 7.5
Efficient reaction at

physiological pH.

Reaction Time 2 - 4 hours
Dependent on concentration

and temperature.

Molar Excess of Linker 5 - 10 fold over thiol

To ensure efficient conjugation

to the thiol-containing

molecule.

Amide Bond Formation

Activating Agents EDC, HATU

Required to activate the

carboxylic acid for reaction

with amines.

Reaction pH 7.2 - 8.0

For the reaction of the

activated acid with primary

amines.

Drug Release

Cleavage Agent
Dithiothreitol (DTT) or

intracellular glutathione

Disulfide bond is cleaved in a

reducing environment.

Experimental Protocols
Protocol 1: Two-Step Conjugation of a Drug to an
Antibody (ADC preparation)
This protocol describes a general framework for conjugating a thiol-containing drug to an

antibody using Acid-PEG3-SSPy.

Materials:

Antibody (containing primary amines, e.g., lysine residues)
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Thiol-containing drug

Acid-PEG3-SSPy

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-

hydroxysuccinimide) or sulfo-NHS

Reaction Buffers:

Activation Buffer: MES buffer (pH 6.0)

Conjugation Buffer (Amine reaction): PBS (pH 7.4)

Conjugation Buffer (Thiol reaction): PBS with EDTA (pH 7.2)

Quenching Reagents: Hydroxylamine or Tris buffer

Purification: Size-exclusion chromatography (SEC) column

Solvents: Anhydrous DMSO

Procedure:

Activation of Acid-PEG3-SSPy:

Dissolve Acid-PEG3-SSPy in anhydrous DMSO to a concentration of 10-20 mM.

In a separate tube, dissolve EDC and NHS (or sulfo-NHS) in MES buffer.

Add a 1.5-fold molar excess of EDC and NHS to the Acid-PEG3-SSPy solution.

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation of Activated Linker to Antibody:

Exchange the buffer of the antibody solution to PBS (pH 7.4) using a desalting column.

Add the activated Acid-PEG3-SSPy-NHS ester solution to the antibody solution. A 5-10

fold molar excess of the linker is recommended.
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Incubate for 2 hours at room temperature with gentle mixing.

Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and

incubating for 10 minutes.

Purify the antibody-linker conjugate by SEC to remove excess linker and byproducts.

Conjugation of Thiol-Containing Drug:

Dissolve the thiol-containing drug in DMSO.

Add a 3-5 fold molar excess of the drug solution to the purified antibody-linker conjugate.

Incubate for 2-4 hours at room temperature. The reaction can be monitored by measuring

the release of pyridine-2-thione at 343 nm.

Purify the final ADC by SEC to remove unreacted drug and byproducts.

Characterization:

Determine the final drug-to-antibody ratio (DAR), purity, and aggregation state using

methods such as UV-Vis spectroscopy, HIC-HPLC, and SEC-HPLC.

Visualizations
Experimental Workflow for ADC Synthesis
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Step 1: Linker Activation

Step 2: Antibody Conjugation

Step 3: Drug Conjugation

Step 4: Purification & Characterization
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Caption: Workflow for ADC synthesis using Acid-PEG3-SSPy.
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Mechanism of Intracellular Drug Release

Extracellular

Intracellular
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Caption: Intracellular release of a drug from an ADC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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